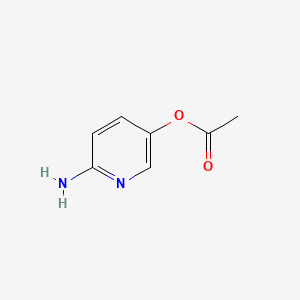

(6-Aminopyridin-3-yl) acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(6-aminopyridin-3-yl) acetate |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) |

InChI Key |

OOXXLIPBEAVQMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)N |

Origin of Product |

United States |

Chemical Synthesis and Characterization

The synthesis of (6-Aminopyridin-3-yl) acetate (B1210297) and its derivatives often involves multi-step processes. A common precursor is 2-aminopyridine (B139424), which can undergo various reactions to introduce substituents at the desired positions. google.com For instance, the synthesis of a related compound, methyl 2-(6-aminopyridin-3-yl)acetate, involves the esterification of 2-(6-aminopyridin-3-yl)acetic acid hydrochloride with methanol (B129727) and sulfuric acid. chemicalbook.com The reaction is typically refluxed and then neutralized to isolate the product. chemicalbook.com

Another synthetic approach involves the coupling of a suitably functionalized pyridine (B92270) derivative with a piperazine (B1678402) derivative, as seen in the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. google.comgoogle.comchemicalbook.com This one-step synthesis can be achieved through a light-irradiated reaction using a photocatalyst. google.com

Characterization of these compounds relies on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms. For example, in the ¹H NMR spectrum of methyl 2-(6-aminopyridin-3-yl)acetate, specific peaks correspond to the protons on the pyridine ring and the methyl and methylene (B1212753) groups of the acetate moiety. chemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amino and acetate groups, respectively. researchgate.net

Physical and Chemical Properties

The physical and chemical properties of (6-Aminopyridin-3-yl) acetate (B1210297) and its analogs are influenced by the substituents on the pyridine (B92270) ring.

Interactive Data Table: of Related Aminopyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| (6-Aminopyridin-3-yl)acetic acid | 39658-45-2 | C₇H₈N₂O₂ | 152.15 | Solid | N/A |

| methyl 2-(6-aminopyridin-3-yl)acetate | 174891-02-2 | C₈H₁₀N₂O₂ | 166.18 | White Solid | N/A |

| ethyl 2-(6-aminopyridin-2-yl)acetate | 71469-82-4 | C₉H₁₂N₂O₂ | 180.21 | Solid | N/A |

| 6-Aminopyridin-3-ol acetate | 2087960-23-2 | C₇H₁₀N₂O₃ | 170.17 | N/A | N/A |

| 6-Aminopyridine-3-thioamide | 53268-33-0 | C₆H₇N₃S | 153.20 | Solid | 177-182 |

Data sourced from various chemical suppliers and databases. myskinrecipes.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comchemsrc.comsigmaaldrich.com

The solubility of these compounds can vary depending on the solvent and the specific functional groups present. The acetate group in (6-Aminopyridin-3-yl) acetate can undergo hydrolysis under acidic or basic conditions to yield 6-aminopyridin-3-ol.

Reactivity and Chemical Transformations

The reactivity of the 6-aminopyridine scaffold is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine (B92270) ring.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. libretexts.orguoanbar.edu.iq However, the activating amino group can direct incoming electrophiles to specific positions on the ring.

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq The presence of a good leaving group at these positions facilitates substitution.

Reactions of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, further expanding the chemical space of 6-aminopyridine derivatives.

Reactions of the Acetate (B1210297) Group: The acetate group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized.

Applications in Research and Development

Role as a Building Block in Organic Synthesis

(6-Aminopyridin-3-yl) acetate (B1210297) and its derivatives serve as crucial intermediates in the synthesis of more complex molecules. myskinrecipes.com They are used in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. researchgate.net The ability to selectively modify the different functional groups on the scaffold makes it a valuable tool for synthetic chemists.

Application in Medicinal Chemistry

The 6-aminopyridine scaffold is a key pharmacophore in a number of drug candidates. Its ability to interact with biological targets has led to the development of compounds with a range of therapeutic activities, including:

Kinase Inhibitors: Many kinase inhibitors incorporate the aminopyridine scaffold to target the ATP-binding site of kinases, which are often dysregulated in diseases like cancer. nih.govnih.govacs.org

Neurological Drug Development: Derivatives of aminopyridine are being investigated for their potential in treating neurological disorders. myskinrecipes.com

Antiviral and Antibacterial Agents: The scaffold is also found in compounds with antimicrobial properties. researchgate.net

Potential in Materials Science

The structural and electronic properties of aminopyridine derivatives make them interesting candidates for applications in materials science. They have been explored for their fluorescent properties and their ability to form coordination complexes with metals. sciencepublishinggroup.comnih.gov These properties could be harnessed for the development of new sensors, catalysts, and electronic materials.

Esterification Reactions for Methyl and Ethyl 2-(6-Aminopyridin-3-yl)acetate

The conversion of 2-(6-aminopyridin-3-yl)acetic acid to its corresponding methyl and ethyl esters is a critical step in the synthesis of various target molecules. This transformation is typically achieved through esterification reactions, which can be broadly categorized into direct and acid-catalyzed approaches.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent or under conditions that drive the reaction to completion. While specific examples for the direct esterification of 2-(6-aminopyridin-3-yl)acetic acid are not extensively detailed in the provided information, general methods often employ reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formation of the ester bond. These methods are advantageous as they can often be performed under mild conditions.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, also known as Fischer esterification, is a widely used and cost-effective method for producing esters. masterorganicchemistry.com This process involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

A documented procedure for the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate involves the reaction of 2-(6-aminopyridin-3-yl)acetic acid hydrochloride with methanol (B129727) in the presence of concentrated sulfuric acid under reflux conditions. chemicalbook.com The reaction mixture is subsequently basified to a pH of 8.0 using a saturated aqueous solution of sodium bicarbonate to neutralize the acid and facilitate the extraction of the desired ester. chemicalbook.com The crude product is then purified, for instance by preparative High-Performance Liquid Chromatography (HPLC), to yield the pure methyl ester. chemicalbook.com

Similarly, the synthesis of ethyl 2-(6-aminopyridin-3-yl)acetate can be achieved through analogous acid-catalyzed esterification using ethanol. The general principle of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

| Reactant | Reagents | Product | Key Conditions |

| 2-(6-Aminopyridin-3-yl)acetic acid hydrochloride | Methanol, Sulfuric acid | Methyl 2-(6-aminopyridin-3-yl)acetate | Reflux, followed by basification |

| 2-(6-Aminopyridin-3-yl)acetic acid | Ethanol, Acid catalyst | Ethyl 2-(6-aminopyridin-3-yl)acetate | Reflux |

Precursor Synthesis Strategies to 2-(6-Aminopyridin-3-yl)acetic Acid

The availability of the precursor, 2-(6-aminopyridin-3-yl)acetic acid, is crucial for the synthesis of its ester derivatives. achemblock.comsigmaaldrich.comglpbio.com The synthesis of this key intermediate can be approached through various strategic routes.

One common strategy involves the functionalization of pre-existing pyridine (B92270) rings. For instance, a halogenated aminopyridine can serve as a starting material. google.com Through a series of reactions, such as cross-coupling reactions to introduce an acetic acid moiety or a precursor group, the desired product can be obtained.

Another approach could involve the construction of the pyridine ring itself from acyclic precursors. This method, while potentially more complex, allows for a high degree of substitution control on the resulting pyridine ring. For example, a one-pot, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds has been described for the synthesis of various substituted pyridines. clockss.org

The biosynthesis of indole-3-acetic acid (IAA) in plants, which involves a two-step pathway from tryptophan, provides a conceptual parallel, though not a direct synthetic route for this specific compound. nih.gov This biological pathway highlights the conversion of an amino acid to an acetic acid derivative, a transformation that is conceptually similar to some chemical syntheses. nih.govnih.gov

Advanced Synthetic Transformations Incorporating the (6-Aminopyridin-3-yl) Moiety

Beyond the fundamental synthesis of the parent compound and its simple esters, the (6-aminopyridin-3-yl) moiety can be incorporated into more complex molecular architectures through advanced synthetic transformations.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a powerful tool for the reduction of the pyridine ring, leading to the formation of piperidine (B6355638) derivatives. researchgate.net While the direct hydrogenation of (6-aminopyridin-3-yl) acetate is not explicitly described, the general principles of pyridine hydrogenation are well-established. researchgate.net Various homogeneous and heterogeneous catalytic systems, employing metals such as palladium, platinum, nickel, and rhodium, can be used to effect this transformation. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and efficiency of the hydrogenation. researchgate.net For instance, bimetallic nanoparticles have shown enhanced activity in the selective hydrogenation of pyridine derivatives. researchgate.net This methodology could be applied to derivatives of this compound to generate novel saturated heterocyclic structures.

Photocatalytic Functionalization Techniques

Visible-light photocatalysis has emerged as a mild and efficient method for the functionalization of heterocyclic compounds, including pyridines. researchgate.netnih.gov This technique utilizes a photocatalyst, such as Eosin Y, to generate radical intermediates from pyridinium (B92312) salts under irradiation with visible light. researchgate.netnih.gov These radical intermediates can then participate in various bond-forming reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. fishersci.co.uklibretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The application of Suzuki-Miyaura coupling to heteroaryl compounds, particularly those containing nitrogen, can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst and inhibit its activity. organic-chemistry.org However, the development of specialized ligand systems has overcome many of these limitations, enabling the efficient coupling of substrates like aminopyridines.

Research by Buchwald and colleagues has demonstrated highly effective palladium-based catalysts for the Suzuki-Miyaura coupling of challenging nitrogen-containing heterocycles. organic-chemistry.org These systems, often employing bulky, electron-rich dialkylbiphenylphosphino ligands, are not inhibited by the basicity of aminopyridines and can facilitate couplings in high yields. For instance, the reaction of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid, using a catalyst system composed of a palladium precursor and a specific phosphine (B1218219) ligand, proceeds efficiently to furnish the C-C coupled product. organic-chemistry.org This highlights the capability to form sterically hindered biaryl linkages on an aminopyridine core, a transformation directly relevant to the derivatization of this compound precursors. The reaction tolerates the unprotected amino group, which is a significant advantage in streamlining synthetic routes. organic-chemistry.orgnih.gov

The choice of boronic species, whether a boronic acid or a boronic ester (such as a pinacol (B44631) ester), can also influence reaction rates and outcomes. nih.gov Boronic esters often exhibit different reactivity profiles and can be advantageous in preventing side reactions like protodeboronation. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Aminopyridine Scaffolds

| Aryl Halide | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 82% | organic-chemistry.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 99% | organic-chemistry.org |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water / 2-Propanol | >95% | nih.gov |

This table presents data from various studies to illustrate the scope of the Suzuki-Miyaura reaction for aryl-aryl coupling involving nitrogen heterocycles.

Heterocyclic Ring Formation via Aminopyridine Reactivity

The aminopyridine moiety within the this compound structure is a versatile functional group for the construction of fused heterocyclic systems. The exocyclic amino group and the endocyclic pyridine nitrogen can both participate in cyclization reactions to form a variety of 5- and 6-membered rings, leading to bicyclic and polycyclic architectures. bohrium.comnih.govwikipedia.org

One of the most common applications is the synthesis of imidazo[1,2-a]pyridines. This scaffold is present in numerous biologically active compounds. The synthesis is typically achieved by reacting a 2-aminopyridine (B139424) derivative with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution (N-alkylation) of the pyridine ring nitrogen onto the α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration to yield the aromatic fused system. rsc.org

Another important class of fused heterocycles accessible from aminopyridines are pyrido[1,2-a]pyrimidines. These can be synthesized through the reaction of 2-aminopyridines with reagents such as β-ketoesters or dialkyl malonates. acs.org For example, the reaction between a substituted 2-aminopyridine and ethyl malonate under heating leads to the formation of a 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one. acs.org Similarly, reactions with α,β-unsaturated esters like alkyl acrylates can also lead to the formation of fused pyridopyrimidine structures through a sequence of Michael addition followed by cyclization. acs.org

Furthermore, the amino group can be acylated and then induced to cyclize, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile. Acetylation of the amino group followed by intramolecular cyclization in pyridine yields the fused pyrimidine (B1678525) ring. researchgate.net These examples underscore the utility of the aminopyridine unit as a key building block for generating diverse heterocyclic frameworks.

Table 2: Examples of Fused Heterocycle Synthesis from Aminopyridines

| Aminopyridine Derivative | Reagent(s) | Resulting Fused System | Key Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | α-Haloketones (e.g., phenacyl bromide) | Imidazo[1,2-a]pyridines | N-Alkylation / Intramolecular Cyclization | rsc.org |

| Substituted 2-Aminopyridines | Ethyl Malonate | Pyrido[1,2-a]pyrimidin-4-ones | Condensation / Cyclization | acs.org |

| 2-Aminopyridines | Alkyl Acrylates | Tetrahydropyrido[1,2-a]pyrimidin-4-ones | Michael Addition / Cyclization | acs.org |

This table showcases various synthetic strategies for constructing fused heterocyclic systems starting from aminopyridine precursors.

Reactivity Profiles of the Amino Group on the Pyridine Ring

The amino group is a critical determinant of the chemical reactivity of this compound analogs, influencing their nucleophilic character and their involvement in non-covalent interactions that guide reaction pathways.

Nucleophilic Reactivity and Derivatization

The amino group attached to the pyridine ring imparts significant nucleophilic character to the molecule. This reactivity is harnessed in a variety of derivatization reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new chemical bonds.

One common derivatization is N-acylation. For instance, the reaction of aminopyridines with reagents like acetic anhydride (B1165640) results in the formation of N-acetylated products. youtube.com This type of reaction is not only a method for synthesizing new derivatives but also serves as a strategy to modulate the electronic properties and solubility of the parent compound. The nucleophilicity of the amino group can be influenced by the electronic effects of other substituents on the pyridine ring. Generally, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. youtube.com

The synthesis of aminopyridines often relies on the nucleophilic properties of amines or their precursors. Methods like the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, underscore the inherent reactivity of the pyridine ring towards nucleophilic attack, a process that is fundamentally related to the nucleophilicity of the resulting amino group itself. researchgate.net Furthermore, copper-catalyzed amination of bromopyridines provides an efficient route to aminopyridine derivatives. thieme-connect.de

The derivatization of the amino group is also a key step in more complex synthetic sequences. For example, 3-amino-4-methylpyridines can be reacted with trifluoroacetic anhydride in a process that begins with the acylation of the amino group, ultimately leading to cyclization and the formation of 6-azaindole (B1212597) structures. thieme-connect.com

A summary of representative derivatization reactions is presented below:

| Starting Material | Reagent | Product Type | Reaction Type |

| Aminopyridine | Acetic Anhydride | N-Acetylated Aminopyridine | N-Acylation |

| Pyridine | Sodium Amide (NaNH2) | Aminopyridine | Nucleophilic Amination (Chichibabin) |

| Bromopyridine | Ammonia (NH3), Cu2O catalyst | Aminopyridine | Copper-Catalyzed Amination |

| 3-Amino-4-methylpyridine | Trifluoroacetic Anhydride | 6-Azaindole derivative | Acylation followed by Cyclization |

Hydrogen Bonding Interactions in Reaction Mechanisms

The amino group of this compound and its analogs is a potent hydrogen bond donor, while the pyridine nitrogen and the ester's carbonyl oxygen can act as hydrogen bond acceptors. These interactions are crucial in stabilizing reaction intermediates and transition states, thereby influencing reaction outcomes.

Studies on the interaction between aminopyridines and carboxylic acids, such as acetic acid, have shown the formation of well-defined, dual hydrogen-bonded complexes in non-polar solvents. quora.com These complexes involve hydrogen bonding between the amino group of the pyridine and the carboxyl group of the acid, and between the pyridine ring nitrogen and the hydroxyl group of the acid. quora.comgcwgandhinagar.com The enthalpy changes associated with the formation of these 1:1 complexes are significant, indicating strong interactions. quora.com

These hydrogen bonding networks can facilitate proton transfer events, which are central to many reaction mechanisms. For example, in the presence of acetic acid, certain aminopyridine derivatives can undergo tautomerization to their imino form through a double proton transfer within the hydrogen-bonded complex, a process that can be observed spectroscopically. quora.com

The ability to form stable hydrogen-bonded complexes is also fundamental in molecular recognition and self-assembly processes. The specific geometry and strength of these bonds dictate the structure of supramolecular assemblies. gcwgandhinagar.comuoanbar.edu.iq In the context of reaction mechanisms, pre-organizing reactants through hydrogen bonding can lower the activation energy of a reaction by reducing the entropic cost of bringing the reacting partners together in the correct orientation.

Transformations Involving the Pyridine Core

The aromatic pyridine core of this compound analogs is susceptible to a range of transformations, including aromatic substitution and reactions that build new rings onto the existing scaffold.

Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (SNAr). quimicaorganica.orgquora.com The substitution pattern is heavily influenced by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen acts as a strong deactivating group towards EAS because it withdraws electron density from the ring inductively and becomes protonated under the acidic conditions often used for these reactions. quora.combyjus.com This makes the ring significantly less nucleophilic. Electrophilic attack on the unsubstituted pyridine ring, when it does occur, preferentially happens at the C-3 position (meta to the nitrogen) because the intermediates for attack at C-2 and C-4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. gcwgandhinagar.comresearchgate.net

However, the presence of a strong activating group like the amino (-NH2) group dramatically changes this picture. The amino group is a powerful ortho-, para-director because it can donate its lone pair of electrons into the ring via resonance, increasing the electron density at the positions ortho and para to it. youtube.comopenstax.org In a 2-aminopyridine, this directs incoming electrophiles to the 3- and 5-positions. For a 3-aminopyridine (B143674) (as in the parent structure of the title compound's analogs), the amino group would direct incoming electrophiles to the 2-, 4-, and 6-positions. The final outcome of a substitution reaction on a molecule like this compound would depend on the interplay between the directing effects of the amino group (activating, o,p-directing) and the acetate group (deactivating, m-directing), as well as the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially at the C-2 and C-4 positions, which can best accommodate the negative charge in the Meisenheimer intermediate. quora.com While the amino group itself is generally a poor leaving group, SNAr reactions on aminopyridines can be achieved, for instance, through transition-metal catalysis. Ruthenium(II) catalysts can activate aminopyridines towards SNAr with amine nucleophiles by forming a transient η⁶-pyridine complex, which acts as a potent electrophile. thieme-connect.dequora.comresearchgate.net This strategy allows for the substitution of the amino group, providing access to a diverse range of pyridylamine derivatives. thieme-connect.de

Cyclization and Annulation Reactions

The pyridine core and its substituents can participate in reactions that construct new fused ring systems. These cyclization and annulation reactions are powerful tools for building complex heterocyclic scaffolds.

A notable example is the [4+1]-cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride to yield 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. thieme-connect.com This reaction proceeds without a metal catalyst and is scalable, making it a practical method for synthesizing these valuable heterocyclic systems. thieme-connect.com The mechanism involves the initial acylation of the amino group, followed by an intramolecular cyclization involving the methyl group.

N-iminopyridinium ylides, which can be generated from aminopyridine derivatives, serve as versatile intermediates in annulation reactions. For example, they can undergo cobalt-catalyzed [4+2] annulation with internal alkynes to form isoquinolone derivatives. researchgate.net These ylides can also participate in gold-catalyzed formal [3+2] cycloadditions with alkynes to produce substituted oxazoles. researchgate.net These transformations showcase how the pyridine nitrogen and its associated amino functionality can be leveraged to construct new rings through transition metal-catalyzed pathways.

Furthermore, Rh(III)-catalyzed N-annulation of α,β-unsaturated imines (which can be formed from allylamines) with alkynes represents another route to substituted pyridines, demonstrating the utility of annulation strategies in pyridine synthesis. researchgate.net

Ester Hydrolysis and Carboxylic Acid Functionalization

The acetate group in this compound is an ester, which can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenol (B47542) (a hydroxypyridine) and a carboxylic acid or its salt. quimicaorganica.org

Ester Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst. This process is reversible and typically does not proceed to completion. quimicaorganica.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. When an ester is treated with a strong base like sodium hydroxide, the products are an alcohol (in this case, a hydroxypyridine) and the salt of the carboxylic acid (sodium acetate). quimicaorganica.org

The hydrolysis of the acetate group unmasks a hydroxyl group on the pyridine ring. This transformation is significant as it alters the electronic properties of the molecule, converting the electron-withdrawing acetate group into a strongly electron-donating hydroxyl group, which would have a profound impact on subsequent reactions, particularly aromatic substitutions.

Carboxylic Acid Functionalization: While the hydrolysis of this compound releases acetic acid, the concept of hydrolyzing an ester to reveal a carboxylic acid that is part of the main scaffold is a common strategy in organic synthesis. These resulting carboxylic acids are versatile functional handles that can be used in a wide array of subsequent transformations.

Modern synthetic methods, particularly those employing metallaphotoredox catalysis, have enabled the direct use of carboxylic acids in diverse coupling reactions. These methods allow for transformations such as alkylation, arylation, and amination via decarboxylative pathways. Although these specific examples may not apply directly to the released acetic acid, they highlight the synthetic potential unlocked by the hydrolysis of an ester to a carboxylic acid within a more complex analog. Carboxylic acids can also be converted into other functional groups, such as phthalidyl esters, which can serve as prodrugs in medicinal chemistry applications. openstax.org

The table below summarizes the hydrolysis of esters:

| Hydrolysis Type | Catalyst/Reagent | Products | Reversibility |

| Acidic Hydrolysis | Strong Acid (e.g., H2SO4), H2O | Carboxylic Acid + Alcohol | Reversible |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Carboxylate Salt + Alcohol | Irreversible |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional techniques, the precise arrangement of atoms within this compound can be confirmed.

¹H NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the amino group, and the methyl protons of the acetate group. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of both the amino and acetate substituents.

The amino group (-NH₂) at the C-6 position is an electron-donating group, which typically causes an upfield shift (to lower ppm values) of the protons on the pyridine ring, particularly those in ortho and para positions. Conversely, the acetate group (-OAc) at the C-3 position is an electron-withdrawing group, leading to a downfield shift (to higher ppm values) of the ring protons.

Based on the analysis of related aminopyridine and substituted pyridine compounds, the expected ¹H NMR chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ are as follows:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | d | ~2-3 |

| H-4 | ~7.2 - 7.4 | dd | ~8-9, 2-3 |

| H-5 | ~6.4 - 6.6 | d | ~8-9 |

| NH₂ | ~5.8 - 6.2 | s (broad) | - |

| CH₃ | ~2.2 - 2.3 | s | - |

Note: These are estimated values and can vary based on solvent and concentration.

The proton at the C-2 position (H-2) is expected to appear as a doublet due to coupling with H-4. The H-4 proton should present as a doublet of doublets, coupling with both H-2 and H-5. The H-5 proton, adjacent to the amino group, is anticipated to be the most upfield of the aromatic protons and will appear as a doublet from coupling with H-4. The amino group protons often appear as a broad singlet, and the methyl protons of the acetate group will be a sharp singlet.

¹³C NMR Spectral Interpretation for Carbon Framework Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents in a predictable manner. The electron-donating amino group will shield the carbons it is attached to (C-6) and those in the para-position (C-3), while the electron-withdrawing acetate group will deshield the carbon it is attached to (C-3) and other carbons in the ring.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~140 - 143 |

| C-4 | ~125 - 128 |

| C-5 | ~110 - 113 |

| C-6 | ~158 - 161 |

| C=O (acetate) | ~168 - 170 |

| CH₃ (acetate) | ~20 - 22 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The C-6 carbon, bonded to the nitrogen of the amino group, is expected to be the most downfield signal in the aromatic region. The C-3 carbon, attached to the oxygen of the acetate group, will also be significantly downfield. The carbonyl carbon of the acetate group will appear at a characteristic low-field position.

Multi-dimensional NMR Techniques for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, multi-dimensional NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound.

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the pyridine ring protons (H-2, H-4, and H-5).

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the pyridine ring by linking it to its attached proton.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the acetate group by observing a correlation between the methyl protons of the acetate and the C-3 carbon of the pyridine ring, as well as a correlation between the H-2 and H-4 protons and the carbonyl carbon of the acetate group.

These advanced NMR methods provide a powerful platform for the detailed structural analysis of complex organic molecules. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular formula of a compound by measuring its mass to a high degree of precision. For this compound, with a chemical formula of C₇H₈N₂O₂, the expected exact mass can be calculated.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with a measured mass that corresponds very closely to the calculated theoretical mass, thus confirming the elemental composition. This technique is routinely used in the characterization of novel organic compounds. nih.gov

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Patterns of Amine and Ester Functional Groups

Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry that can provide valuable structural information through the analysis of fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound would likely involve cleavages characteristic of both the aminopyridine and ester functional groups. libretexts.org

Key predicted fragmentation pathways include:

Loss of the acetyl group: A primary fragmentation pathway for esters is the cleavage of the bond between the carbonyl carbon and the oxygen atom, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would result in the formation of a radical cation of 6-aminopyridin-3-ol.

Loss of the entire acetate group: Cleavage of the C-O bond of the ester can lead to the loss of an acetoxy radical (•OCOCH₃, 59 Da), forming a pyridinium cation.

Cleavage of the amino group: While less common, fragmentation involving the amino group could also occur.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This can be useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum. The observed fragments in CI are often the result of the loss of stable neutral molecules from the protonated parent ion.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used to confirm its identity and structural features. libretexts.org

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of organic molecules by probing their fragmentation pathways. In ESI, the analyte is ionized, typically forming a protonated molecule [M+H]⁺, which is then isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For this compound, the protonated molecule is the precursor ion for MS/MS analysis. The fragmentation of related compounds, such as ketamine analogues and other amino-containing heterocycles, often involves characteristic losses related to the functional groups present. nih.gov The primary sites for fragmentation in protonated this compound are the ester linkage and the bonds adjacent to the amino group and the pyridine ring.

The most common fragmentation pathways observed in compounds with similar functionalities include:

Cleavage of the Ester Bond: The C-O bond of the ester is susceptible to cleavage. A primary fragmentation pathway involves the neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂=C=O, 42 Da) from the precursor ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org

Ring Fragmentation: The stable aromatic pyridine ring can also fragment under higher collision energies, leading to the loss of small molecules like HCN.

These fragmentation patterns are crucial for confirming the identity of the compound and for distinguishing it from its isomers. High-resolution mass spectrometry can further resolve isobaric fragments, providing unambiguous elemental compositions for each piece of the molecule. nih.gov

Table 1: Proposed ESI-MS/MS Fragmentation Pathways for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 153.06 | 111.06 | 42.00 (C₂H₂O) | Protonated 6-aminopyridin-3-ol |

| 153.06 | 93.06 | 60.00 (C₂H₄O₂) | Protonated 3-amino-5-dehydropyridine |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of pharmaceutical intermediates and active compounds like this compound. Pyridine and its derivatives, being polar and basic, can present challenges for traditional reversed-phase chromatography. helixchrom.com Modern methods often employ mixed-mode columns that combine reversed-phase and ion-exchange characteristics, allowing for excellent separation without the need for ion-pairing reagents, which are often incompatible with mass spectrometry detectors. helixchrom.comhelixchrom.com

Purity analysis is typically performed using a UV detector, as the pyridine ring is an excellent chromophore, or a mass spectrometer for peak identification. Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of acid like formic acid) is common. helixchrom.com

While this compound itself is not chiral, enantiomeric analysis by HPLC is critical for many of its potential complex derivatives which may contain stereocenters. Two primary strategies are used for this purpose:

Direct Chiral HPLC: This method uses a chiral stationary phase (CSP) to separate enantiomers. Columns such as Chiralcel OJ and OF, which are based on cellulose (B213188) derivatives, have proven effective for separating enantiomers of related heterocyclic compounds like pyridazinones. nih.gov The mobile phase is typically a non-polar solvent system like hexane/ethanol or hexane/2-propanol. nih.gov

Indirect Analysis via Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov This method can be very sensitive but requires an additional reaction step. nih.gov The availability of pure enantiomer standards is generally required for method validation and quantitative analysis. uma.es

Table 2: Example HPLC Conditions for Purity Analysis of Aminopyridine Derivatives

| Parameter | Condition | Reference |

| Column | Amaze HD, Coresep 100 (Mixed-Mode Core-Shell) | helixchrom.comhelixchrom.com |

| Mobile Phase | Isocratic mixture of Acetonitrile (ACN) and water with an acidic modifier (e.g., formic acid or sulfuric acid) | helixchrom.com |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detection | UV (e.g., 254 nm, 270 nm) or Mass Spectrometry (LC/MS) | helixchrom.comhelixchrom.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic wavenumber, providing a unique spectral fingerprint. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, ester, and aromatic pyridine moieties.

The key diagnostic regions in the spectrum are:

N-H Stretching Region (3500-3300 cm⁻¹): Primary amines (R-NH₂) characteristically exhibit two bands in this region: one for asymmetric stretching and one for symmetric stretching. pressbooks.pub These are typically sharp and less intense than the broad O-H bands of alcohols. pressbooks.pub

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-H stretches from the methyl group of the acetate will be found just below 3000 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretching Region (1750-1735 cm⁻¹): The ester carbonyl group gives rise to a very strong and sharp absorption band in this range, which is one of the most prominent features in the spectrum. libretexts.org

Fingerprint Region (1650-600 cm⁻¹): This complex region contains a wealth of structural information. Key absorptions include the N-H scissoring (bending) vibration around 1650-1580 cm⁻¹, aromatic C=C and C=N ring stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹, and the C-O stretching of the ester group, which typically appears as a strong band between 1300-1200 cm⁻¹. libretexts.org

Analysis of these specific bands allows for the unequivocal confirmation of the compound's functional group composition. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Reference |

| 3480-3300 | Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | Medium, Sharp (2 bands) | pressbooks.pub |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak | libretexts.org |

| 3000-2850 | Aliphatic C-H (Methyl) | Stretch | Medium | pressbooks.pub |

| 1750-1735 | Ester (C=O) | Stretch | Strong, Sharp | libretexts.org |

| 1650-1580 | Primary Amine (NH₂) | Scissoring (Bend) | Medium to Strong | |

| 1600-1430 | Pyridine Ring | C=C and C=N Stretch | Medium to Strong | |

| 1330-1260 | Aromatic C-N | Stretch | Medium | |

| 1300-1200 | Ester (C-O) | Stretch | Strong | libretexts.org |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks Focus on Methodology and Design Principles

Role as a Key Intermediate in Complex Molecular Framework Construction

The (6-aminopyridin-3-yl) moiety is a fundamental building block in the multistep synthesis of complex pharmaceutical agents. Its importance is prominently illustrated in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy. A crucial intermediate in the industrial production of Palbociclib is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. chemicalbook.comgoogle.com

The synthesis of this key intermediate highlights the utility of the aminopyridine core. Traditional methods often involved multi-step sequences, including bromination of 2-aminopyridine (B139424), followed by oxidation, palladium-catalyzed coupling, and reduction. google.com More streamlined, modern approaches have been developed to improve efficiency and reduce costs. One patented method involves a two-step process starting from 2-aminopyridine: an iodination reaction to form 2-amino-5-iodopyridine, followed by a direct coupling reaction with tert-butyl piperazine-1-carboxylate. google.com Another synthetic route utilizes a visible-light-catalyzed reaction between 2-aminopyridine and tert-butyl piperazine-1-carboxylate in the presence of an acridine (B1665455) salt catalyst to yield the desired intermediate with high efficiency. chemicalbook.com These examples underscore the role of the 6-aminopyridin-3-yl structure as a central scaffold upon which more complex functionalities, like the piperazine (B1678402) ring essential for the final drug's activity, can be appended.

Rational Design and Synthesis of Scaffolds Incorporating the (6-Aminopyridin-3-yl) Moiety

Rational drug design involves the deliberate, structure-based creation of new molecules with specific biological activities. rsc.orgnih.govnih.gov The (6-aminopyridin-3-yl) moiety is an exemplary scaffold for such design principles due to its defined geometry and electronic properties, which are conducive to forming specific interactions with biological targets.

A prime example of the rational design and synthesis of scaffolds based on this moiety is the development of a modular and practical methodology for preparing 6-substituted pyridin-3-yl C-nucleosides. nih.gov This work began with the synthesis of a key intermediate, a TBDMS-protected 6-chloropyridin-3-yl C-2'-deoxyribonucleoside, via a Heck reaction between 2-chloro-5-iodopyridine (B1352245) and a protected glycal. nih.gov This versatile intermediate was then subjected to a series of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations. This strategy allowed for the systematic introduction of a wide variety of substituents at the 6-position of the pyridine (B92270) ring, including alkyl, aryl, hetaryl, and amino groups. nih.gov This modular approach enabled the creation of a library of diverse C-nucleosides, demonstrating how the pyridin-3-yl core can be systematically elaborated to explore structure-activity relationships (SAR) and optimize for desired biological properties.

Strategies for Kinase Inhibitor Scaffold Development

The 2-aminopyridine structure, a core component of the (6-aminopyridin-3-yl) moiety, is a well-established "hinge-binding" motif in the design of protein kinase inhibitors. nih.gov Protein kinases feature a highly conserved ATP-binding pocket with a "hinge" region that forms crucial hydrogen bonds with the adenine (B156593) ring of ATP. The 2-aminopyridine scaffold effectively mimics these hydrogen bonding interactions, allowing inhibitors to anchor within the ATP-binding site and competitively block kinase activity. nih.govrsc.org

The development of CDK4/6 inhibitors provides a clear illustration of this strategy. SAR studies have shown that incorporating a 2-aminopyridine fragment into certain quinazoline (B50416) cores results in higher selectivity for CDK4/6 compared to an aniline (B41778) moiety. nih.gov This principle was instrumental in the development of Palbociclib, a highly specific CDK4/6 inhibitor that features the 6-aminopyridin-3-yl group as part of its core structure, which interacts with the hinge region of the kinase. nih.gov

Similarly, other clinically successful kinase inhibitors utilize this scaffold. Crizotinib, an inhibitor of the ALK tyrosine kinase, is a 3-benzyloxy-2-aminopyridine derivative that targets the ATP-binding site. nih.gov Furthermore, scaffold hopping strategies have been employed where existing kinase inhibitor scaffolds are rationally modified. In one instance, an imidazo[1,2-a]pyridine (B132010) scaffold was successfully replaced with a pyridine ring to develop potent and selective dual inhibitors of salt-inducible kinases SIK2 and SIK3. acs.org These examples highlight a central design principle: the use of the aminopyridine scaffold as a reliable anchor for achieving potent and often selective kinase inhibition.

Utilization in the Synthesis of Heterocyclic Drug-like Molecules

The (6-aminopyridin-3-yl) core is a valuable starting point for the construction of more complex, polycyclic heterocyclic systems that are frequently found in medicinally active compounds. beilstein-journals.orgnih.gov The reactivity of the amino group and the pyridine ring allows for annulation reactions and cross-coupling strategies to build fused or linked ring systems.

The modular synthesis of 6-substituted pyridin-3-yl C-nucleosides is a clear example of this utilization. nih.gov In this work, a simple substituted pyridine was elaborated into a complex nucleoside analogue, a class of compounds with significant therapeutic applications. The process involved forming a C-C bond between the pyridine ring and a deoxyribose sugar moiety, resulting in a drug-like heterocyclic framework. nih.gov

Another significant application is the synthesis of the Palbociclib intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. chemicalbook.comgoogle.com Here, a palladium-catalyzed C-N cross-coupling reaction is used to link the 3-position of the 6-aminopyridine core to a piperazine ring. This builds a more elaborate heterocyclic system that combines the hinge-binding aminopyridine with a piperazine unit, which is crucial for interacting with other regions of the CDK4/6 active site and tuning the molecule's physicochemical properties for drug-likeness. These synthetic strategies demonstrate the versatility of the (6-aminopyridin-3-yl) unit in generating diverse and complex heterocyclic molecules for drug discovery.

Coordination Chemistry of 6 Aminopyridin 3 Yl Derivatives

Ligand Design and Metal Complex Formation with Aminopyridine Moieties

The design of ligands based on aminopyridine scaffolds is a crucial aspect of developing metal complexes with desired functionalities. nih.gov Aminopyridine derivatives, including (6-Aminopyridin-3-yl) acetate (B1210297), offer multiple coordination sites, primarily through the pyridine (B92270) nitrogen and the amino group. This versatility allows for the formation of various complex structures, including mononuclear and polynuclear species. researchgate.netvot.pl

The flexibility in the binding mode of aminopyridinato ligands, which are deprotonated aminopyridines, is a key feature. vot.pl They can coordinate to a metal center in several ways, ranging from a simple amido bond without pyridine coordination to a delocalized four-membered ring involving the amido nitrogen, an ipso-carbon, and the pyridine nitrogen. vot.pl The steric and electronic properties of the aminopyridine ligand can be fine-tuned by introducing different substituents on the pyridine ring or the amino group, which in turn influences the reactivity and properties of the resulting metal complex. vot.pl

For instance, 2-aminopyridine (B139424) and its derivatives are known to form stable complexes with various transition metals. The coordination can occur through the pyridine nitrogen, the exocyclic amine nitrogen, or in a bidentate fashion involving both. The formation of metal-ligand complexes often involves the reaction of a metal salt, such as a chloride or acetate, with the aminopyridine ligand in a suitable solvent. ekb.egnih.gov The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. ekb.eg

Table 1: Examples of Metal Complexes with Aminopyridine Ligands

| Ligand | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 4-aminopyridine (B3432731) | Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+ | Complexes with variable stoichiometric ratios | ekb.eg |

| 2-aminopyridine | Mo, Ru, Rh, Pd | Mixed ligand complexes | |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 1:2 metal:ligand ratio complexes | nih.gov |

Structural Characterization of Metal-Ligand Complexes (e.g., X-ray Diffraction)

For example, single-crystal X-ray diffraction studies have been employed to characterize cobalt(II) acetate complexes with 2-, 3-, and 4-aminopyridine, as well as zinc(II) and nickel(II) acetate complexes with 3- and 4-aminopyridine. researchgate.net These studies have revealed the coordination environment around the metal center and the role of the aminopyridine ligands in the crystal packing. researchgate.net In some cases, aminopyridine ligands can exhibit rare coordination modes, such as η1-coordination through the pyridine nitrogen, which has been observed in iron(II) halide complexes with bulky aminopyridine ligands. mdpi.com

The structural analysis of a dimeric iron(II) bromide complex with an aminopyridine ligand revealed intramolecular N–H⋯Br hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state. mdpi.com Similarly, X-ray diffraction confirmed the molecular structures of palladium(II) and platinum(II) complexes with triphenylphosphine (B44618) amino acid bioconjugates, where the crystal packing was stabilized by hydrogen bonds. researchgate.net

Table 2: Crystallographic Data for Selected Metal-Aminopyridine Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [ApHFeBr(µ-Br)]2 (ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine) | Monoclinic | C2/c | Dimeric structure with η1-coordination of aminopyridine | mdpi.com |

| [ApHFeI2(thf)] | Monoclinic | P21/c | Monomeric structure with η1-coordination of aminopyridine | mdpi.com |

| Ni complex with 4- bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimido yl] phenol (B47542) | Triclinic | P1̅ | Crystalline nature confirmed by sharp peaks | spuvvn.edu |

| Cu complex with 4- bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimido yl] phenol | Monoclinic | P121/a | Crystalline nature confirmed by sharp peaks | spuvvn.edu |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the surrounding ligands. Aminopyridine ligands can influence these properties by modulating the ligand field around the metal center.

Magnetic susceptibility measurements are a key tool for investigating the magnetic behavior of these complexes. For instance, the magnetic properties of cobalt(II) and nickel(II) complexes with 3- and 4-aminopyridine have been studied. researchgate.net In a study of complexes of M(II)Cl2 (M = Cu, Ni, Co) with a pyridine-based ligand, the temperature dependence of the magnetic susceptibility indicated ferromagnetic interactions between the radicals and the metal ions within the complexes. acs.org Specifically, a cobalt(II) complex exhibited a magnetic phase transition at 2.14 K and showed glass-like magnetic behavior below this temperature. acs.org

The electronic spectra of these complexes provide insights into the d-d transitions and charge transfer bands. The electronic configuration and term symbols of manganese, cobalt, and nickel complexes with 4-aminopyridine have been determined, and their effective magnetic moments have been calculated and compared with experimental values. ekb.eg

Table 3: Magnetic Properties of Selected Metal-Aminopyridine Complexes

| Complex | Magnetic Interaction | Transition Temperature (Tc) | Magnetic Moment (µeff, BM) | Reference |

|---|---|---|---|---|

| MnCl2:4Am (1:2) | - | - | 5.41 (Found), 5.477 (Theor.) | ekb.eg |

| CoCl2:4Am (1:2) | - | - | 4.88 (Found), 4.988 (Theor.) | ekb.eg |

| NiCl2:4Am (1:2) | - | - | 3.11 (Found), 3.162 (Theor.) | ekb.eg |

| Aminoxyl-Co(II) Complex | Ferromagnetic | 2.14 K | - | acs.org |

Catalytic Applications of Metal-Aminopyridine Complexes

Metal-aminopyridine complexes have emerged as versatile catalysts in various organic transformations. nih.gov The ability to tune the steric and electronic environment around the metal center by modifying the aminopyridine ligand is a significant advantage in designing efficient catalysts. vot.pl

For example, titanium complexes supported by aminopyridinato ligands have been shown to be effective catalysts for the intramolecular hydroamination of primary aminoalkenes. acs.org The steric environment at the metal center was found to be a critical factor for the hydroamination reactivity. acs.org In another application, a nickel(II) complex with 4-aminopyridine demonstrated catalytic activity in the removal of orange G dye from wastewater, achieving almost complete removal after 90 minutes. ekb.eg

Furthermore, palladium complexes with 2-(N-alkylcarboxamide)-6-iminopyridine ligands, upon activation with methylaluminoxane (B55162) (MAO), have shown good activities in the vinyl-polymerization of norbornene. researchgate.net The corresponding nickel complexes, when activated with diethylaluminium chloride, exhibited high activity for ethylene (B1197577) dimerization. researchgate.net These examples underscore the potential of metal-aminopyridine complexes in catalysis, driven by the modularity of the ligand framework. vot.plnih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety. For the synthesis of (6-Aminopyridin-3-yl) acetate (B1210297) and its precursors, several green approaches are being explored.

Current research in the broader field of pyridine (B92270) synthesis highlights a shift away from hazardous solvents and reagents. ijcrcps.com Methodologies such as one-pot, multicomponent reactions are gaining traction as they streamline synthesis, reduce waste, and often lead to high yields. researchgate.netnih.gov For instance, the synthesis of functionalized pyridines has been achieved with high yields using recyclable catalysts in environmentally benign solvents like ethanol. researchgate.net Microwave-assisted synthesis represents another green tool, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov

Future synthesis of (6-Aminopyridin-3-yl) acetate could incorporate these strategies. The synthesis of the precursor, 6-aminopyridin-3-ol, could be designed using biocatalytic methods, such as enzyme cascades, which operate under mild, ambient conditions. rsc.org Enzymatic approaches, like those using galactose oxidase and imine reductase, offer a sustainable route to chiral aminopiperidines and could be adapted for aminopyridine synthesis. rsc.org Furthermore, the esterification step to form the final acetate product could be optimized using solid acid catalysts or solvent-free reaction conditions to minimize waste. A one-step synthesis method using sodium tungstate (B81510) as a catalyst in an aqueous solution has been patented for producing aminopyridines from cyanopyridine, showcasing a move towards greener industrial processes. google.com

Table 1: Novel Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Approach | Description | Potential Application for this compound | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where multiple reactants combine in a single step to form a product that incorporates portions of all reactants. | Efficient, one-pot synthesis of the aminopyridine core, reducing intermediate isolation steps and solvent usage. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | The use of microwave radiation to heat reactions, often resulting in dramatically reduced reaction times and increased yields. | Accelerated synthesis of the aminopyridine precursor or the final esterification step. | nih.gov |

| Biocatalysis/Enzyme Cascades | The use of enzymes as catalysts to perform chemical transformations, often with high selectivity and under mild conditions. | Enantioselective synthesis of precursors or derivatives from bio-renewable feedstocks. | rsc.org |

| Green Solvents and Catalysts | The use of environmentally benign solvents (e.g., water, ethanol) and recyclable catalysts. | Reduction of hazardous waste and improved sustainability of the overall synthetic route. | ijcrcps.comresearchgate.netgoogle.com |

| Photoredox Catalysis | The use of light and a photocatalyst to drive chemical reactions, often enabling novel transformations under mild conditions. | A potential green method for the synthesis of precursors like 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. google.com | google.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. engineering.org.cncityu.edu.hk These computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human chemists. beilstein-journals.org

For a target molecule like this compound, AI can be employed in several ways. Retrosynthesis prediction software, driven by AI, can propose multiple synthetic pathways by breaking down the target molecule into simpler, commercially available starting materials. engineering.org.cnarxiv.orgnih.gov This technology has moved beyond rule-based systems to models that learn from experimental data, offering more diverse and potentially more efficient synthetic routes. engineering.org.cnnih.gov

Furthermore, ML models can predict the optimal conditions for a given reaction, including solvent, catalyst, temperature, and reagent concentrations, thereby minimizing the number of experiments needed for optimization. beilstein-journals.orgyoutube.com This is particularly valuable in complex, multi-parameter reactions. youtube.com Bayesian optimization and other active learning strategies can guide experimentation in real-time, accelerating the discovery of high-yielding reaction conditions, even with limited initial data. nih.gov In the context of pyridine-based materials, ML has been used to predict and screen thousands of virtual polymers to identify candidates with high adsorption efficiency for specific applications. nih.gov This demonstrates the power of ML in designing new functional molecules.

The future design of derivatives of this compound could be significantly enhanced by these technologies. By predicting properties and potential bioactivities, AI can guide chemists toward synthesizing new compounds with desired characteristics, accelerating the discovery process in medicinal chemistry and materials science. nih.gov

Table 2: Applications of AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Description | Relevance to this compound | References |

|---|---|---|---|

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by recursively breaking down a target molecule into simpler precursors. | Proposing novel and efficient synthetic pathways from available starting materials. | engineering.org.cncityu.edu.hkarxiv.orgnih.gov |

| Reaction Condition Optimization | ML models predict the optimal set of conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. | Reducing the experimental effort required to optimize the synthesis of the compound and its precursors. | beilstein-journals.orgyoutube.comnih.gov |

| Forward Reaction Prediction | Models predict the likely products, byproducts, and yields of a chemical reaction given the reactants and conditions. | Validating proposed synthetic steps and identifying potential side reactions. | nih.gov |

| Compound Design & Screening | AI is used to design new molecules with desired properties and to screen virtual libraries for promising candidates. | Designing novel derivatives of this compound with enhanced biological activity or material properties. | nih.gov |

Exploration of New Synthetic Applications and Methodologies

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, and new methodologies are continually being developed to create novel structures with diverse applications. Research into this compound and its derivatives can leverage these emerging synthetic tools.

Recent advances include the development of modular and automated synthesis platforms. For example, continuous flow synthesis combined with photoredox catalysis has been used to create complex tetrahydronaphthyridines from simple primary amines in an automated fashion. nih.gov Such automated systems could be adapted for the library synthesis of this compound derivatives, enabling rapid exploration of structure-activity relationships.

Novel catalytic systems are also expanding the toolbox for pyridine functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are being refined for room temperature applications, allowing for the efficient modification of pyridine scaffolds. researchgate.net The development of novel 3-cyanopyridone/pyrazoline hybrids as potential anticancer agents showcases the strategy of combining different heterocyclic cores to achieve dual inhibitory effects on biological targets. nih.gov

The synthesis of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives has been reported as part of research into new antitumor agents, indicating the utility of the 6-aminopyridin-3-yl scaffold in medicinal chemistry. researchgate.net Future research could explore the use of this compound as a building block in the synthesis of other complex molecules, including bioactive compounds and functional materials. The development of dearomative cycloadditions catalyzed by energy transfer offers a way to access three-dimensional bicyclic structures from flat aromatic heterocycles like pyridines, opening up new areas of chemical space. acs.org

Q & A

Q. What are the optimal synthetic routes for (6-Aminopyridin-3-yl) acetate, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound typically involves acetylation of the precursor 6-aminopyridin-3-ol. A key method utilizes acetonitrile derivatives as intermediates, as demonstrated in the preparation of aminoimidazodipyridines via nucleophilic substitution and cyclization reactions. Optimization strategies include:

- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Temperature control : Reactions performed at 60–80°C minimize side-product formation . Yields >70% are achievable with rigorous purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm the acetate moiety (δ ~2.1 ppm for CH) and pyridinyl amine (δ ~6.8–8.2 ppm) .

- X-ray crystallography : Single-crystal studies resolve bond angles and confirm the planar pyridine ring system, as seen in related 6-aminopyridinium derivatives (mean C–C bond length: 1.39 Å) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 242.27 for CHNO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) simulations are critical for modeling:

- Electrophilic substitution sites : The amino group at position 6 and acetate at position 3 direct reactivity, with Fukui indices identifying nucleophilic regions .

- Binding affinity : Molecular docking studies reveal interactions with biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding (e.g., NH···O=C interactions) and π-stacking .

- Thermodynamic stability : Gibbs free energy calculations (ΔG ~−25 kcal/mol) suggest favorable acetate hydrolysis under physiological conditions .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in pharmacological data (e.g., anticancer vs. anti-inflammatory effects) arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dose ranges (IC 1–50 µM) to ensure reproducibility .

- Metabolic stability : Compare in vitro (microsomal assays) and in vivo pharmacokinetics to account for acetate hydrolysis .

- Structural analogs : Test derivatives like (S,E)-3-(6-aminopyridin-3-yl)acrylamide to isolate structure-activity relationships (SAR) .

Q. How does the acetate group influence the compound’s interaction with lipid bilayers or protein targets?

The acetate moiety enhances:

- Lipid solubility : LogP values ~1.8 enable membrane penetration, critical for intracellular targets .

- Enzymatic recognition : Esterases hydrolyze the acetate to regenerate the free hydroxyl group, modulating prodrug activation kinetics .

- Protein binding : Crystal structures show the acetate forms hydrogen bonds with catalytic residues (e.g., Tyr-123 in kinase domains) .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

Enantiopure synthesis requires:

Q. How can researchers validate the stability of this compound under physiological conditions?

Stability assays include:

- pH-dependent hydrolysis : Monitor acetate cleavage via LC-MS in buffers (pH 2–8) over 24 hours .

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound degradation (t ~3–5 hours) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~180°C) .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data in studies involving this compound?

Employ:

- Nonlinear regression models : Fit sigmoidal curves (Hill equation) to calculate EC/IC values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., fixed-effects models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.